molecular formula C21H20N2O4 B2997823 (Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885191-19-5

(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No. B2997823
CAS RN: 885191-19-5
M. Wt: 364.401
InChI Key: LXJFAVIZBHBYMT-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3,4,5-trimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

Quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity. Compounds within this category have shown excellent antitumor properties, demonstrating activities almost equal to or higher than standard drugs, especially against lung, CNS, and breast cancer cells. This suggests their potential as a basis for developing novel anticancer therapies (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Antioxidant Activity

Quinazolinone derivatives have also been synthesized and characterized for their antioxidant properties. Some compounds have demonstrated excellent scavenging capacity against radicals, indicating their potential as novel antioxidants (Al-azawi, 2016). This could be significant for developing therapies or supplements aimed at mitigating oxidative stress-related diseases.

Synthesis and Characterization

The efficient synthesis and characterization of quinazolinone derivatives are crucial for their application in scientific research. Novel methods for the synthesis of quinazolin-4(3H)-ones and related compounds have been developed, facilitating the exploration of their biological activities and potential therapeutic applications. These synthesis routes offer a foundation for the further exploration of quinazolinone derivatives in various biomedical and chemical research areas (Wang, Dou, & Shi, 2010).

Dual Inhibition Properties

Some benzothienoquinazolinones, designed using quinazolinone structures as a model, have been synthesized and shown to possess good antitumor activity. These compounds exhibit dual inhibition of cellular proteins such as Tubulin and human Topoisomerase I, which are involved in critical cellular processes. This dual inhibition mechanism highlights the potential of quinazolinone derivatives in developing multi-target therapeutic agents (Ceramella et al., 2019).

properties

IUPAC Name

(3Z)-3-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-17-11-13(12-18(26-2)19(17)27-3)10-14-8-9-23-16-7-5-4-6-15(16)21(24)22-20(14)23/h4-7,10-12H,8-9H2,1-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJFAVIZBHBYMT-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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